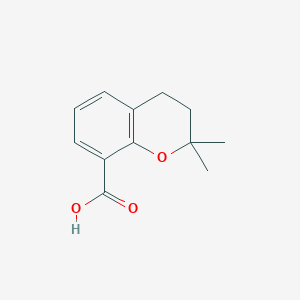
2,2-Dimethylchroman-8-carboxylic acid
Overview
Description
2,2-Dimethylchroman-8-carboxylic acid, also known as DMCA, is a naturally occurring carboxylic acid found in plants and animals. It is a key component of the plant hormone abscisic acid (ABA) and is involved in various physiological and biochemical processes. DMCA is an important compound for medical research and has a wide range of applications in laboratory experiments.
Scientific Research Applications
Organic Synthesis
Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids have applications in the area of polymers, where they can serve as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
Medicines
Carboxylic acids can be used in the production of various medicines . Their polar nature and ability to form hydrogen bonds make them useful in the development of pharmaceutical compounds .
Cosmetics
Similar to their use in medicines, carboxylic acids can also be used in the production of cosmetics . Their chemical properties allow them to interact with a variety of other compounds, making them useful in this industry .
Food Additives
Carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . They can be used as preservatives, flavor enhancers, and more .
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which share a similar structure to 2,2-dimethylchroman-8-carboxylic acid, have been studied extensively for their interaction with the enzyme aromatase . Aromatase is the main enzyme involved in the biosynthesis of estrogen from androgens , and it plays a significant role in estrogen-dependent breast cancer (EDBC) .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNKZSZUCRDOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman-8-carboxylic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)
![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)
![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2931378.png)
![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)

![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)
![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)

